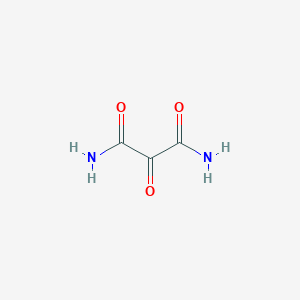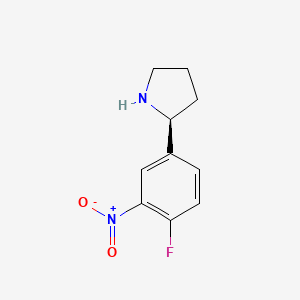
(S)-2-(4-Fluoro-3-nitrophenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(4-Fluoro-3-nitrophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 4-fluoro-3-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Fluoro-3-nitrophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-nitrobenzaldehyde and (S)-pyrrolidine.
Condensation Reaction: The 4-fluoro-3-nitrobenzaldehyde undergoes a condensation reaction with (S)-pyrrolidine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Additionally, continuous flow reactors and automated systems may be employed to streamline the synthesis process.
化学反応の分析
Types of Reactions
(S)-2-(4-Fluoro-3-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Amines, thiols, suitable solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Major Products Formed
Reduction: (S)-2-(4-Fluoro-3-aminophenyl)pyrrolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding lactams.
科学的研究の応用
(S)-2-(4-Fluoro-3-nitrophenyl)pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers use this compound to study the effects of fluorinated and nitro-substituted aromatic compounds on biological systems.
Industrial Applications: It is employed in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (S)-2-(4-Fluoro-3-nitrophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and selectivity for these targets.
類似化合物との比較
Similar Compounds
(S)-2-(4-Chloro-3-nitrophenyl)pyrrolidine: Similar structure but with a chlorine atom instead of fluorine.
(S)-2-(4-Fluoro-3-aminophenyl)pyrrolidine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(S)-2-(4-Fluoro-3-nitrophenyl)pyrrolidine is unique due to the presence of both fluorine and nitro groups, which can significantly impact its chemical reactivity and biological activity. The fluorine atom can enhance metabolic stability and lipophilicity, while the nitro group can participate in various redox reactions.
特性
分子式 |
C10H11FN2O2 |
|---|---|
分子量 |
210.20 g/mol |
IUPAC名 |
(2S)-2-(4-fluoro-3-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11FN2O2/c11-8-4-3-7(6-10(8)13(14)15)9-2-1-5-12-9/h3-4,6,9,12H,1-2,5H2/t9-/m0/s1 |
InChIキー |
OHROAQNVAJLFJV-VIFPVBQESA-N |
異性体SMILES |
C1C[C@H](NC1)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
正規SMILES |
C1CC(NC1)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


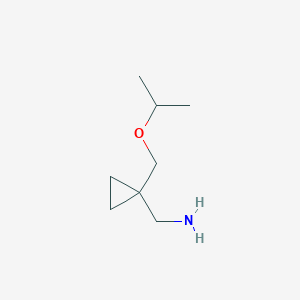
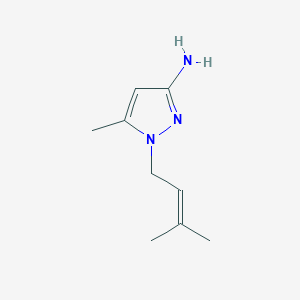


![1-{[1-(4-Chlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13337525.png)
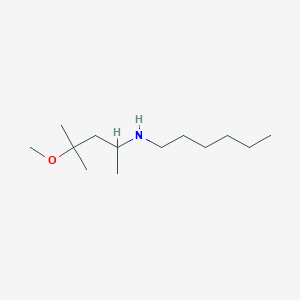
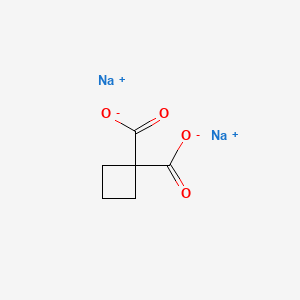
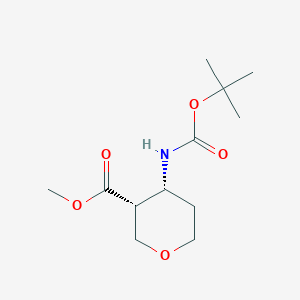
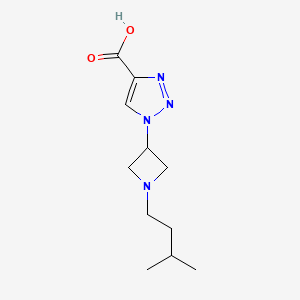
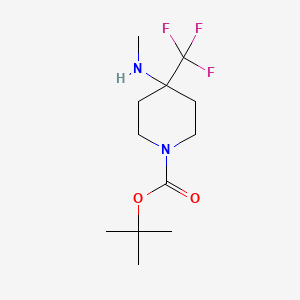
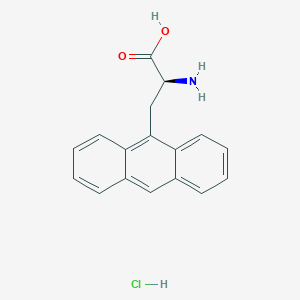
![Ethyl 2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylate](/img/structure/B13337585.png)

